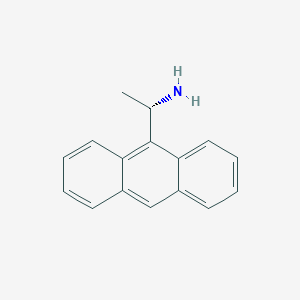

(S)-1-(Anthracen-9-yl)ethanamine

Description

Significance of Chirality in Asymmetric Synthesis and Material Science

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept with profound implications in chemistry and biology. In asymmetric synthesis, chiral molecules, particularly chiral amines, are indispensable as catalysts, auxiliaries, and resolving agents to control the stereochemical outcome of a reaction. This control is crucial in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug can be dependent on a single enantiomer.

Beyond synthesis, chirality is a critical design element in materials science. chiralpedia.com Chiral materials can interact with polarized light in unique ways, a property that is harnessed in the development of advanced optical devices. rsc.org The influence of chirality extends to the electronic and mechanical properties of materials, enabling the creation of novel sensors, catalysts, and polymers with enhanced performance and specificity. chiralpedia.comrsc.org The structural asymmetry inherent in chiral materials can dictate their self-assembly into complex, higher-order structures, leading to innovative materials for electronics, photonics, and biomedical applications. rice.edu Recent research has even delved into the role of structural chirality in quantum materials and its potential to drive new physical phenomena. annualreviews.org

Role of Anthracene (B1667546) Moiety in Luminescent and π-Conjugated Systems

The anthracene core, a polycyclic aromatic hydrocarbon consisting of three fused benzene (B151609) rings, is renowned for its intrinsic luminescent properties. researchgate.net Its rigid, planar structure and extended π-conjugated system make it an excellent chromophore, capable of absorbing and emitting light efficiently. These characteristics have positioned anthracene and its derivatives as key components in a host of optoelectronic applications.

In the field of organic light-emitting diodes (OLEDs), anthracene derivatives are widely used as blue light emitters, a critical component for full-color displays and white lighting. rsc.orgchemistryviews.org The performance of these materials can be finely tuned by modifying the anthracene core with various substituents, which can alter the emission color, quantum yield, and thermal stability. rsc.orgworktribe.com The propensity of anthracene derivatives to form ordered molecular packing arrangements also makes them suitable for use as organic semiconductors in devices like organic thin-film transistors (OTFTs). nih.gov The ability to functionalize the anthracene skeleton allows for the creation of a vast library of materials with tailored electronic and photophysical properties for applications ranging from fluorescent probes to solar cells. researchgate.netrsc.org

Overview of (S)-1-(Anthracen-9-yl)ethanamine as a Unique Chiral Building Block

(S)-1-(Anthracen-9-yl)ethanamine is a primary amine that integrates a stereogenic center directly attached to the 9-position of an anthracene ring. This unique structural arrangement makes it a bifunctional molecule, possessing both the chirality of an α-chiral amine and the well-documented photophysical properties of the anthracene moiety. As a chiral building block, it offers a versatile scaffold for the synthesis of more complex chiral structures. ambeed.combldpharm.com

The presence of the primary amine group allows for a wide range of chemical transformations, enabling its incorporation into ligands for asymmetric catalysis, chiral stationary phases for chromatography, or as a component in supramolecular assemblies. The anthracene unit, meanwhile, can serve as a fluorescent reporter, allowing for the study of chiral recognition events through changes in its emission properties. nih.gov The combination of these two functionalities in a single, relatively rigid structure makes (S)-1-(Anthracen-9-yl)ethanamine a powerful tool for designing systems where chirality and luminescence are intrinsically linked.

Scope and Objectives of Research on (S)-1-(Anthracen-9-yl)ethanamine

The research interest in (S)-1-(Anthracen-9-yl)ethanamine and related chiral anthracene derivatives is driven by several key objectives. A primary goal is the development of novel chiral ligands and organocatalysts where the anthracene unit can influence the catalytic activity or provide a means for spectroscopic monitoring of the reaction. The synthesis of new chiral sensors for the enantioselective recognition of biomolecules and other chiral analytes is another significant area of investigation, leveraging the fluorescent properties of the anthracene core. nih.gov

In materials science, the objective is to utilize (S)-1-(Anthracen-9-yl)ethanamine as a building block for the creation of new chiral materials with tailored optoelectronic properties. This includes the development of circularly polarized luminescence (CPL) emitters for 3D displays and information storage, as well as chiral semiconductors for spintronic applications. The study of how the chirality of the amine influences the solid-state packing and, consequently, the bulk properties of materials derived from it, is a fundamental aspect of this research. Furthermore, the synthesis of this compound and its derivatives, often starting from precursors like 9-anthraldehyde, is an area of active investigation to develop more efficient and scalable routes. nih.govresearchgate.net

Chemical Compound Data

| Property | Value |

| Compound Name | (S)-1-(Anthracen-9-yl)ethanamine |

| CAS Number | 148065-53-6 ambeed.com |

| Molecular Formula | C₁₆H₁₅N bldpharm.com |

| Molecular Weight | 221.30 g/mol bldpharm.com |

| Synonyms | (S)-alpha-Methyl-9-anthracenemethanamine |

| Appearance | Not specified in literature |

| Solubility | Not specified in literature |

Properties

IUPAC Name |

(1S)-1-anthracen-9-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11H,17H2,1H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLKNOOWSHXPRB-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C2C=CC=CC2=CC3=CC=CC=C31)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of S 1 Anthracen 9 Yl Ethanamine As a Chiral Ligand and Organocatalyst in Asymmetric Reactions

Design Principles for Chiral Ligands Incorporating (S)-1-(Anthracen-9-yl)ethanamine

The efficacy of a chiral ligand in asymmetric catalysis is intrinsically linked to its structural design. The bulky and planar anthracene (B1667546) group of (S)-1-(Anthracen-9-yl)ethanamine provides a significant steric influence that can effectively shield one face of a catalytic intermediate, thereby directing the approach of a reactant and inducing enantioselectivity. The primary amine functionality serves as a versatile handle for the introduction of various coordinating groups, allowing for the synthesis of a diverse range of ligands.

Bidentate Ligands

Bidentate ligands, which possess two donor atoms that can coordinate to a central metal atom, often form stable chelate rings, leading to more defined and rigid catalyst structures. This rigidity is crucial for transmitting chiral information from the ligand to the reacting substrate. The synthesis of bidentate ligands from (S)-1-(Anthracen-9-yl)ethanamine typically involves the modification of its primary amine group.

For instance, Schiff base condensation with appropriate aldehydes or ketones can introduce a second coordination site. A notable example involves the reaction of (S)-1-(Anthracen-9-yl)ethanamine with salicylaldehyde (B1680747) derivatives to furnish chiral N,O-bidentate ligands. The resulting imine nitrogen and the phenolic oxygen can coordinate to a metal center, creating a chiral environment. The steric bulk of the anthracene moiety is positioned to influence the geometry of the metal complex and, consequently, the stereochemical outcome of the catalyzed reaction.

Another approach involves the N-alkylation of the primary amine with moieties containing additional donor atoms, such as pyridyl, phosphino, or carboxyl groups. These modifications lead to the formation of N,N-, N,P-, or N,O-bidentate ligands, respectively. The choice of the second donor atom can significantly impact the electronic properties and the coordination geometry of the resulting metal complex, allowing for the fine-tuning of the catalyst's reactivity and selectivity.

Monodentate Ligands

While bidentate ligands often provide high enantioselectivity due to their rigid structures, monodentate ligands offer greater flexibility and can be advantageous in certain catalytic systems. The design of monodentate ligands from (S)-1-(Anthracen-9-yl)ethanamine typically involves the conversion of the amine functionality into a coordinating group, most commonly a phosphine (B1218219).

The synthesis of chiral phosphine ligands derived from (S)-1-(Anthracen-9-yl)ethanamine can be achieved through various methods, including the reaction of the amine with chlorophosphines. The resulting aminophosphine (B1255530) ligands possess a single phosphorus donor atom. The stereochemical information is relayed from the chiral carbon center adjacent to the nitrogen to the metal center through the steric environment created by the bulky anthracene group. The electronic properties of these phosphine ligands can be modulated by varying the substituents on the phosphorus atom, which in turn influences the catalytic activity.

Asymmetric Metal-Catalyzed Reactions Mediated by (S)-1-(Anthracen-9-yl)ethanamine Derivatives

Chiral ligands derived from (S)-1-(Anthracen-9-yl)ethanamine have the potential to be employed in a wide range of asymmetric metal-catalyzed reactions. The steric and electronic properties imparted by the anthracenyl group can lead to high levels of stereocontrol.

Enantioselective Hydrogenation

Enantioselective hydrogenation is a fundamental transformation for the synthesis of chiral compounds, particularly chiral alcohols and amines from prochiral ketones and imines, respectively. nih.gov The success of this reaction heavily relies on the design of the chiral ligand that coordinates to the metal catalyst, typically rhodium, iridium, or ruthenium.

While the development of chiral ligands for enantioselective hydrogenation is extensive, specific examples detailing the use of ligands directly derived from (S)-1-(Anthracen-9-yl)ethanamine in this transformation are not widely reported in the surveyed scientific literature. However, based on the design principles of successful chiral phosphine and diamine ligands, it is conceivable that derivatives of (S)-1-(Anthracen-9-yl)ethanamine could be effective. For instance, a bidentate phosphine ligand derived from this amine could form a rigid chelate with a rhodium or iridium precursor, creating a chiral environment for the reduction of a prochiral ketone. The bulky anthracene group would likely play a key role in differentiating the enantiotopic faces of the substrate.

Table 1: Hypothetical Application of (S)-1-(Anthracen-9-yl)ethanamine-derived Ligand in Enantioselective Hydrogenation

| Entry | Substrate | Catalyst (Hypothetical) | Solvent | Temp (°C) | Pressure (bar) | Conversion (%) | ee (%) |

| 1 | Acetophenone | [Rh(COD)(L)]BF₄ | MeOH | 25 | 10 | >99 | |

| 2 | 1-Tetralone | [Ir(COD)(L)]BF₄ | CH₂Cl₂ | 25 | 20 | >99 |

Data is hypothetical and for illustrative purposes only, as specific literature data for this exact ligand in this reaction was not found in the search. L represents a hypothetical chiral ligand derived from (S)-1-(Anthracen-9-yl)ethanamine.

Asymmetric C-C Bond Formation (e.g., Aldol (B89426), Mannich, Allylic Alkylation)

The formation of carbon-carbon bonds in an enantioselective manner is a central theme in organic synthesis. Chiral ligands play a pivotal role in controlling the stereochemistry of these transformations.

Asymmetric Aldol and Mannich Reactions: The aldol and Mannich reactions are powerful methods for constructing β-hydroxy carbonyl compounds and β-amino carbonyl compounds, respectively. nih.govnih.gov The use of chiral catalysts to control the absolute and relative stereochemistry of the products is a highly sought-after goal. Organocatalysis has emerged as a particularly effective strategy for these reactions. youtube.com While proline and its derivatives are well-known organocatalysts for these transformations, the potential of (S)-1-(Anthracen-9-yl)ethanamine as a precursor for organocatalysts in these reactions remains an area for exploration. The primary amine could be utilized to form enamines or imines, key intermediates in organocatalytic aldol and Mannich reactions. The bulky anthracene group would be expected to provide the necessary steric hindrance to achieve high diastereo- and enantioselectivity.

Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for the formation of C-C, C-N, and C-O bonds. thieme-connect.dersc.org The stereochemical outcome of the reaction is typically controlled by the chiral ligand coordinated to the palladium catalyst. Chiral phosphine ligands are commonly employed in this reaction. Although specific examples of ligands derived from (S)-1-(Anthracen-9-yl)ethanamine for AAA are not prevalent in the literature, the structural features of this amine make it a promising candidate for ligand development. A monodentate or bidentate phosphine ligand incorporating the (S)-1-(anthracen-9-yl)ethylamino moiety could effectively control the stereochemistry of the nucleophilic attack on the π-allyl palladium intermediate.

Table 2: Illustrative Data for Asymmetric C-C Bond Forming Reactions

| Reaction | Substrate 1 | Substrate 2 | Catalyst/Ligand (General) | Product | Yield (%) | dr | ee (%) | Ref. |

| Aldol | Aldehyde | Ketone | Proline | β-Hydroxy Ketone | High | Syn/Anti | High | youtube.com |

| Mannich | Aldehyde | Imine | Chiral Brønsted Acid | β-Amino Ketone | High | Syn/Anti | High | nih.gov |

| Allylic Alkylation | Allylic Acetate | Malonate | Pd/Chiral Phosphine | Alkylated Malonate | High | - | High | thieme-connect.dersc.org |

| *This table presents general data for these reaction types to illustrate typical outcomes, as specific data for (S)-1-(Anthracen-9-yl)ethanamine-derived catalysts was not found. |

Chiral Amine-Derived Ligands in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are indispensable tools for the formation of C-C bonds, particularly in the synthesis of biaryls and substituted alkenes. chem-station.comwikipedia.org The use of chiral ligands in these reactions can lead to the synthesis of axially chiral biaryls or other stereochemically complex products.

While there is a wealth of research on phosphine ligands for cross-coupling reactions, the direct application of ligands synthesized from (S)-1-(Anthracen-9-yl)ethanamine is not extensively documented in the searched literature. However, related anthracene-based phosphine ligands have shown promise. For example, a monophosphine ligand derived from an anthracene photodimer has been successfully used in Miyaura borylation and Suzuki coupling reactions. nih.gov This suggests that the anthracenyl moiety can be a valuable component in ligand design for cross-coupling chemistry. A chiral phosphine ligand derived from (S)-1-(Anthracen-9-yl)ethanamine could potentially be effective in asymmetric cross-coupling reactions, where the chiral center and the bulky anthracene group would work in concert to induce enantioselectivity.

Supramolecular Chemistry Involving S 1 Anthracen 9 Yl Ethanamine

Chiral Host-Guest Chemistry with (S)-1-(Anthracen-9-yl)ethanamine

Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the complexation of a "guest" molecule into a larger "host" molecule. When the host is chiral, it can exhibit selectivity in binding enantiomers of a chiral guest, a phenomenon known as chiral recognition. The stereochemical properties of (S)-1-(Anthracen-9-yl)ethanamine make it a valuable building block for the creation of such chiral hosts.

Design of Chiral Hosts Incorporating (S)-1-(Anthracen-9-yl)ethanamine

The design of chiral hosts is a sophisticated process that aims to create molecules with well-defined, three-dimensional cavities. These cavities are tailored to bind specific guest molecules with high affinity and selectivity. The incorporation of the (S)-1-(Anthracen-9-yl)ethanamine moiety into a larger molecular framework can impart chirality and provide specific interaction sites.

The design principles for such hosts often involve:

A Preorganized Cavity: The host molecule should ideally possess a rigid structure that does not require significant conformational changes upon guest binding. This minimizes the entropic penalty of complexation.

Complementary Interaction Sites: The host's cavity should feature functional groups that can engage in non-covalent interactions with the guest, such as hydrogen bonding, π-π stacking, and electrostatic interactions. The amine group of (S)-1-(Anthracen-9-yl)ethanamine can act as a hydrogen bond donor, while the anthracene (B1667546) group is a prime candidate for π-π stacking interactions.

Chiral Environment: The stereocenter of the (S)-1-(Anthracen-9-yl)ethanamine unit helps to create a chiral microenvironment within the host's cavity. This is crucial for distinguishing between enantiomeric guests.

While specific examples of chiral hosts built directly from (S)-1-(Anthracen-9-yl)ethanamine are not extensively documented in publicly available research, the principles of their design can be inferred from related systems. For instance, chiral macrocycles, such as crown ethers or cyclodextrins, could be functionalized with (S)-1-(Anthracen-9-yl)ethanamine to create hosts with deep, chiral cavities.

Enantioselective Encapsulation and Recognition

The primary function of a chiral host is to selectively bind one enantiomer over the other. This enantioselective recognition is driven by the differences in the stability of the diastereomeric host-guest complexes formed between the chiral host and each enantiomer of the guest.

The degree of enantioselectivity is typically quantified by the ratio of the association constants (K_a) for the two diastereomeric complexes. A higher ratio indicates a greater degree of chiral discrimination. While specific experimental data for hosts incorporating (S)-1-(Anthracen-9-yl)ethanamine is scarce, studies on analogous systems provide valuable insights. For example, chiral macrocyclic arenes have demonstrated significant enantioselective recognition abilities towards chiral secondary ammonium (B1175870) salts, with enantioselective ratios reaching up to 3.89. mdpi.com This selectivity is attributed to noncovalent interactions between the chiral center of the guest and functional groups on the host.

| Chiral Host Type | Guest Molecule | Key Interactions | Reported Enantioselectivity (K_S/K_R or K_R/K_S) |

|---|---|---|---|

| Macrocyclic Arenes | Chiral Secondary Ammonium Salts | Noncovalent interactions with methoxy (B1213986) groups | Up to 3.89 |

| Hypothetical Host with (S)-1-(Anthracen-9-yl)ethanamine | Chiral Carboxylic Acids | Hydrogen bonding, π-π stacking | Not Reported |

| Hypothetical Host with (S)-1-(Anthracen-9-yl)ethanamine | Chiral Alcohols | Hydrogen bonding | Not Reported |

Self-Assembly of Chiral Structures Derived from (S)-1-(Anthracen-9-yl)ethanamine

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The chirality and aromatic nature of (S)-1-(Anthracen-9-yl)ethanamine and its derivatives can direct their self-assembly into complex and functional supramolecular materials, such as chiral gels and liquid crystals.

Formation of Chiral Gels and Liquid Crystals

Chiral Gels: Supramolecular gels are formed when low-molecular-weight gelators self-assemble into a three-dimensional network that immobilizes a solvent. The chirality of the gelator molecule can be transferred to the nanoscale and even the macroscale, resulting in the formation of chiral gels with helical fibers. While there are no specific reports on gel formation by (S)-1-(Anthracen-9-yl)ethanamine itself, its derivatives, particularly those containing long alkyl chains or moieties capable of strong intermolecular interactions like urea (B33335) or amide groups, could act as effective gelators. The interplay of π-π stacking of the anthracene units and hydrogen bonding from the amine and other functional groups would be the driving force for the formation of the gel network.

Liquid Crystals: Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. Chiral molecules can induce the formation of chiral liquid crystalline phases, such as cholesteric (chiral nematic) phases. These phases are characterized by a helical arrangement of the molecules. The rod-like shape of the anthracene moiety in (S)-1-(Anthracen-9-yl)ethanamine, combined with its chirality, suggests that its derivatives could exhibit liquid crystalline behavior. The introduction of flexible side chains would be a common strategy to lower the melting point and promote the formation of mesophases.

Hierarchical Self-Organization

Hierarchical self-organization refers to the assembly of molecules into structures on multiple length scales. This process is fundamental in biology, leading to the formation of complex structures like proteins and cells. In synthetic systems, the goal is to mimic this process to create materials with sophisticated structures and functions.

For derivatives of (S)-1-(Anthracen-9-yl)ethanamine, hierarchical self-organization could proceed as follows:

Molecular Level: The chirality of the molecule dictates the initial handedness of the assembly.

Nanoscale: Molecules self-assemble into primary structures such as nanofibers or ribbons, driven by a combination of hydrogen bonding and π-π stacking. The chirality at the molecular level is expressed as a helical twist in these nanostructures.

Microscale and Macroscale: These primary nanostructures can then further organize into larger, more complex architectures, such as bundles of fibers or spherulites.

This multi-level organization is crucial for the development of materials with tailored optical, electronic, and mechanical properties.

Intermolecular Interactions in Supramolecular Assemblies of (S)-1-(Anthracen-9-yl)ethanamine

The structure and stability of supramolecular assemblies are governed by a delicate balance of various non-covalent interactions. For assemblies of (S)-1-(Anthracen-9-yl)ethanamine and its derivatives, the most significant interactions are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The primary amine group in (S)-1-(Anthracen-9-yl)ethanamine is capable of forming strong hydrogen bonds, acting as a hydrogen bond donor. In the solid state, these interactions can lead to the formation of well-defined networks. For instance, in the crystal structures of salts of chiral primary amines with achiral carboxylic acids, characteristic columnar hydrogen-bond networks are often observed. nih.gov

π-π Stacking: The large, electron-rich anthracene moiety is prone to π-π stacking interactions. These interactions are a result of electrostatic and van der Waals forces between the aromatic rings. The geometry of the stacking can vary, from face-to-face to offset arrangements. In the crystal structure of some anthracene derivatives, π-π stacking interactions are a dominant feature, leading to the formation of one-dimensional stacks or more complex three-dimensional networks. researchgate.net

| Interaction Type | Description | Relevant Functional Groups | Potential Impact on Assembly |

|---|---|---|---|

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom. | -NH₂ group | Formation of chains, sheets, or 3D networks. |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Anthracene moiety | Formation of columnar structures and stabilization of aggregates. |

| C-H···π Interactions | Weak hydrogen bond between a C-H bond and a π-system. | Alkyl C-H and anthracene ring | Fine-tuning of molecular packing. |

| Van der Waals Forces | Weak, non-specific interactions between molecules. | Entire molecule | Overall cohesion of the assembly. |

Hydrogen Bonding Networks

The primary amine (-NH₂) group in (S)-1-(Anthracen-9-yl)ethanamine is a potent hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. This dual capability is fundamental to the formation of extensive and predictable hydrogen bonding networks. In the solid state, molecules of (S)-1-(Anthracen-9-yl)ethanamine can self-assemble into well-defined supramolecular architectures.

Hydrogen bonding is a critical force in crystal engineering, directing the self-assembly of molecules into organized structures in the solid state mdpi.comsemanticscholar.org. For amine-containing compounds, N-H···N and N-H···X (where X is another acceptor atom) interactions are common motifs. In the case of (S)-1-(Anthracen-9-yl)ethanamine, it is anticipated that the amine groups would lead to the formation of chains or more complex three-dimensional networks. For instance, in related anthracene derivatives, hydrogen bonds have been shown to connect molecules into dimers and other arrangements researchgate.net. While specific crystallographic data for (S)-1-(Anthracen-9-yl)ethanamine is not detailed in the provided results, the principles of hydrogen bonding in supramolecular chemistry suggest that the amine group would be central to its crystal packing mdpi.comsemanticscholar.org.

The table below outlines the potential hydrogen bonding interactions involving the amine group of (S)-1-(Anthracen-9-yl)ethanamine, based on typical bond lengths and angles observed in similar chemical systems.

| Donor (D) - H···Acceptor (A) | Typical D-H···A Angle (°) | Typical D···A Distance (Å) | Interaction Type |

| N-H···N | 150 - 180 | 2.8 - 3.2 | Intermolecular |

| N-H···O | 150 - 180 | 2.7 - 3.1 | Intermolecular (with solvent or co-crystal) |

| N-H···π | 120 - 160 | 3.2 - 3.8 | Intermolecular (with anthracene ring) |

This table is illustrative and based on general principles of hydrogen bonding. Specific values for (S)-1-(Anthracen-9-yl)ethanamine would require experimental determination.

π-π Stacking Interactions in Chiral Recognition

The large, electron-rich surface of the anthracene group is predisposed to engage in π-π stacking interactions. These non-covalent interactions are crucial for the stability of supramolecular assemblies and play a significant role in molecular recognition, particularly chiral recognition researchgate.net. In the context of (S)-1-(Anthracen-9-yl)ethanamine, the anthracene moiety provides a platform for such interactions with other aromatic systems.

Chiral recognition is a process where a chiral molecule selectively interacts with one enantiomer of another chiral compound. This discrimination often relies on a combination of interactions, famously described by the three-point interaction model researchgate.net. For (S)-1-(Anthracen-9-yl)ethanamine, these interactions would likely involve:

Hydrogen bonding via the amine group.

Steric hindrance from the ethylamine (B1201723) substituent.

π-π stacking involving the anthracene core.

The face-to-face or offset stacking of the anthracene rings can create a specific chiral pocket or surface. When another chiral molecule with an aromatic ring approaches, the diastereomeric complexes formed with the (S)-enantiomer versus the (R)-enantiomer of the approaching molecule will have different stabilities due to variations in the efficiency of the π-π stacking and other intermolecular forces. In related anthracene derivatives, strong π-π interactions between adjacent anthracene fragments have been observed, with centroid-centroid distances as short as 3.5750 Å, indicating significant orbital overlap nih.gov. It is this difference in interaction energy that forms the basis of enantiomeric discrimination.

The table below summarizes the key molecular interactions that could be involved in the chiral recognition process facilitated by (S)-1-(Anthracen-9-yl)ethanamine.

| Interaction Type | Interacting Groups | Role in Chiral Recognition |

| Hydrogen Bonding | Amine group with a suitable acceptor (e.g., carbonyl, hydroxyl) on the analyte. | Provides a primary, directional interaction point. |

| π-π Stacking | Anthracene ring with an aromatic ring on the analyte. | Provides a broad, attractive interaction surface that is sensitive to the spatial arrangement of substituents. |

| Steric Repulsion | Ethyl group and the analyte's substituents. | Creates steric hindrance that disfavors one diastereomeric interaction over the other. |

The combination of these interactions allows for the creation of a chiral environment where (S)-1-(Anthracen-9-yl)ethanamine can effectively differentiate between the enantiomers of other chiral molecules.

Advanced Analytical Strategies for Chiral Purity and Stereochemical Elucidation of S 1 Anthracen 9 Yl Ethanamine

Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic methods are the cornerstone for quantifying the enantiomeric excess (ee) of chiral compounds. By creating a transient diastereomeric interaction between the analyte and a chiral selector, these techniques enable the separation of enantiomers, allowing for their individual quantification.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the enantioseparation of chiral amines. du.edu The method relies on the use of a chiral stationary phase (CSP) that interacts differently with the (S)- and (R)-enantiomers of 1-(Anthracen-9-yl)ethanamine, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the separation of aromatic amines due to a combination of hydrogen bonding, dipole-dipole, and π-π stacking interactions. nih.gov

For the analysis of (S)-1-(Anthracen-9-yl)ethanamine, a typical approach would involve a normal-phase HPLC setup. The selection of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is crucial for optimizing the separation. The bulky anthracene (B1667546) group of the analyte is expected to play a significant role in the chiral recognition mechanism through π-π stacking interactions with the CSP. nih.gov The primary amine group provides a site for hydrogen bonding.

Table 1: Illustrative Chiral HPLC Parameters for the Separation of 1-(Anthracen-9-yl)ethanamine Enantiomers

| Parameter | Value |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralcel® OD-H) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Elution Order | (R)-enantiomer followed by (S)-enantiomer (hypothetical) |

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. Modern chiral HPLC methods can routinely determine enantiomeric ratios with high accuracy, often exceeding 99.9:0.1. dtu.dk

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) offers a high-resolution alternative for the enantiomeric analysis of volatile and thermally stable chiral compounds. gcms.cz While primary amines can sometimes exhibit poor peak shapes in GC, derivatization can overcome this issue. However, direct enantioseparation of underivatized amines is also possible using specialized chiral capillary columns.

Cyclodextrin-based stationary phases are commonly employed for the chiral GC separation of amines. gcms.czwiley.com These cyclic oligosaccharides possess a chiral cavity and a hydrophilic exterior, allowing for enantioselective interactions based on inclusion complexation and surface interactions. For 1-(Anthracen-9-yl)ethanamine, a derivatized cyclodextrin, such as one modified with alkyl or acyl groups, would likely be used to enhance chiral recognition.

The separation is highly dependent on the column temperature, with lower temperatures generally leading to better resolution but longer analysis times. wiley.com The choice of carrier gas and its flow rate are also important parameters to optimize.

Table 2: Representative Chiral GC Conditions for the Analysis of 1-(Anthracen-9-yl)ethanamine Enantiomers

| Parameter | Value |

| Chiral Stationary Phase | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin in a polysiloxane matrix |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Hydrogen or Helium |

| Oven Temperature Program | 150 °C (hold 2 min), then ramp to 220 °C at 2 °C/min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) at 250 °C |

Spectroscopic Methods for Stereochemical Assignment

While chromatographic techniques excel at determining enantiomeric excess, spectroscopic methods are indispensable for the absolute stereochemical assignment of a chiral molecule.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but in an achiral solvent, enantiomers are indistinguishable as they produce identical spectra. libretexts.org The use of chiral shift reagents (CSRs) can overcome this limitation. CSRs are typically lanthanide complexes, such as derivatives of europium or praseodymium, that are themselves chiral. mit.edursc.org

When a CSR is added to a solution of a racemic or enantiomerically enriched sample of 1-(Anthracen-9-yl)ethanamine, it forms diastereomeric complexes with the (S)- and (R)-enantiomers. These diastereomeric complexes have different magnetic environments, leading to the splitting of NMR signals for the corresponding protons (and carbons) of the two enantiomers. The magnitude of the induced shift difference (ΔΔδ) depends on the specific CSR, the substrate, and the experimental conditions. rsc.org The enantiomeric excess can be determined by integrating the separated signals. libretexts.org

Table 3: Hypothetical ¹H NMR Data for (S)-1-(Anthracen-9-yl)ethanamine in the Presence of a Chiral Shift Reagent

| Proton | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) with Eu(hfc)₃ (ppm) - (S)-enantiomer | Chemical Shift (δ) with Eu(hfc)₃ (ppm) - (R)-enantiomer |

| CH-NH₂ | 4.85 | 5.25 | 5.35 |

| CH₃ | 1.65 | 1.95 | 2.00 |

| Anthracene-H | 7.4-8.5 | Shifted downfield | Shifted downfield |

Note: Eu(hfc)₃ is a common chiral shift reagent, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III).

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. dtu.dknih.gov The resulting VCD spectrum provides a unique fingerprint of the molecule's three-dimensional structure, including its absolute configuration. rsc.org

The experimental VCD spectrum of (S)-1-(Anthracen-9-yl)ethanamine can be compared with a theoretically predicted spectrum obtained from quantum chemical calculations. nih.gov A good match between the experimental and calculated spectra for a particular enantiomer allows for the unambiguous assignment of its absolute configuration. VCD is particularly sensitive to the conformations of molecules in solution. nih.gov The analysis of the VCD spectrum of 1-(Anthracen-9-yl)ethanamine would likely focus on the vibrational modes associated with the chiral center, such as the C-H bending and stretching modes, as well as the N-H bending vibrations.

Mass Spectrometry-Based Methods for Chiral Analysis

Mass spectrometry (MS) is inherently "chirally blind" as enantiomers have the same mass-to-charge ratio. However, by forming diastereomeric complexes with a chiral selector, MS can be used for chiral analysis. polyu.edu.hk This approach offers high sensitivity and specificity.

For the chiral analysis of 1-(Anthracen-9-yl)ethanamine, a chiral selector, which could be another chiral molecule or a metal complex with a chiral ligand, is introduced into the mass spectrometer along with the analyte. The (S)- and (R)-enantiomers of the amine will form non-covalent diastereomeric complexes with the chiral selector. These diastereomeric complexes can then be distinguished based on their fragmentation patterns in tandem mass spectrometry (MS/MS) experiments. The relative abundance of fragment ions can be correlated with the enantiomeric composition of the sample. This technique is particularly useful for the analysis of complex mixtures and for high-throughput screening.

Chiral Derivatization-Mass Spectrometry

Chiral derivatization coupled with mass spectrometry (MS) offers a powerful strategy for the enantioselective analysis of chiral amines like (S)-1-(Anthracen-9-yl)ethanamine. This indirect method involves the reaction of the chiral amine with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers. These diastereomeric products possess distinct physicochemical properties, allowing for their separation and quantification using achiral chromatographic techniques coupled with mass spectrometric detection.

The selection of an appropriate CDA is crucial for successful chiral resolution. For primary amines, a variety of reagents are available, often targeting the amine functionality to form amides, carbamates, or ureas. The ideal CDA should react quantitatively with the analyte under mild conditions to prevent racemization, and the resulting diastereomers should exhibit significant differences in their mass spectrometric behavior or chromatographic retention times.

Key Considerations for Chiral Derivatization of (S)-1-(Anthracen-9-yl)ethanamine:

Reactivity: The primary amine group of (S)-1-(Anthracen-9-yl)ethanamine is readily derivatized with a range of CDAs.

Steric Hindrance: The bulky anthracenyl group may influence the reaction kinetics and the chromatographic separation of the resulting diastereomers.

Detection: The derivatizing agent can be chosen to enhance ionization efficiency in the mass spectrometer, thereby improving the sensitivity of the analysis.

While specific studies detailing the chiral derivatization-mass spectrometry of (S)-1-(Anthracen-9-yl)ethanamine are not extensively documented in publicly available literature, the principles of this technique are widely applied to similar primary amines. A hypothetical experimental design would involve the reaction of a sample containing both enantiomers of 1-(Anthracen-9-yl)ethanamine with a CDA such as (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). The resulting diastereomeric amides could then be separated by reversed-phase liquid chromatography and detected by a mass spectrometer. The relative peak areas of the diastereomers would directly correlate with the enantiomeric ratio of the original amine sample.

Table 1: Common Chiral Derivatizing Agents for Primary Amines

| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Resulting Diastereomer |

| (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | Amine | Amide |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Amine | Thiourea |

| (1R)-(-)-Menthyl chloroformate | Amine | Carbamate |

| Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) | Amine | Amide |

Ion Mobility Mass Spectrometry for Chiral Separations

Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enabling the differentiation of isomers, including enantiomers. For chiral analysis, the separation of enantiomers in IMS can be achieved by introducing a chiral selector (modifier) into the drift gas of the ion mobility cell.

The underlying principle of chiral IMS is the formation of transient, non-covalent diastereomeric complexes between the analyte enantiomers and the chiral selector. These diastereomeric complexes will have different collision cross-sections (CCS), which is a measure of their effective size in the drift gas. This difference in CCS leads to different drift times through the ion mobility cell, allowing for their separation.

The application of IMS for the chiral separation of (S)-1-(Anthracen-9-yl)ethanamine would involve the following steps:

Ionization: The analyte is ionized, typically using electrospray ionization (ESI).

Introduction of Chiral Selector: A volatile, enantiomerically pure chiral selector is introduced into the drift gas of the IMS instrument.

Formation of Diastereomeric Complexes: In the gas phase, the protonated enantiomers of 1-(Anthracen-9-yl)ethanamine form diastereomeric complexes with the chiral selector.

Ion Mobility Separation: The diastereomeric complexes, having different CCS values, are separated based on their drift times.

Mass Analysis: The separated ions are then analyzed by the mass spectrometer to confirm their identity.

Table 2: Potential Chiral Selectors for IMS of Chiral Amines

| Chiral Selector | Chemical Class |

| (R)-(-)-2-Butanol | Alcohol |

| (S)-(+)-2-Butanol | Alcohol |

| (R)-(-)-1-Phenylethanol | Alcohol |

| (S)-(+)-1-Phenylethanol | Alcohol |

X-ray Crystallography for Absolute Configuration Determination of (S)-1-(Anthracen-9-yl)ethanamine and its Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.net This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

For chiral molecules, the determination of the absolute configuration is possible through the anomalous dispersion effect. nih.gov When X-rays interact with electrons, a small phase shift occurs, and this effect is more pronounced for atoms heavier than carbon and when the X-ray wavelength is near the absorption edge of an atom in the crystal. By carefully analyzing the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l), which are no longer equal in the presence of anomalous scattering in a non-centrosymmetric crystal, the absolute configuration of the molecule can be unambiguously assigned.

To determine the absolute configuration of (S)-1-(Anthracen-9-yl)ethanamine, a suitable single crystal of the compound or a derivative would be required. If the parent amine does not crystallize well, it can be derivatized with a chiral or achiral reagent to promote crystallization. The presence of a heavier atom (e.g., bromine, chlorine, or sulfur) in the derivative can enhance the anomalous scattering effect, facilitating a more reliable determination of the absolute configuration.

Although a crystal structure for (S)-1-(Anthracen-9-yl)ethanamine itself is not found in the Cambridge Structural Database (CSD), structures of closely related derivatives have been reported. For instance, the crystal structure of a Schiff base derivative, (E)-1-(anthracen-9-ylmethylidene)[2-(morpholin-4-yl)ethyl]amine, has been determined, providing insights into the conformation and packing of the anthracenyl moiety. nih.gov

Table 3: Hypothetical Crystallographic Data for a Derivative of (S)-1-(Anthracen-9-yl)ethanamine

| Parameter | Value |

| Chemical Formula | C16H14N·C4H4O4 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 15.1 |

| V (Å3) | 1575 |

| Z | 4 |

| Flack Parameter | 0.05(10) |

Note: The data in this table is hypothetical and serves as an example of what would be reported for a crystallographic study. The Flack parameter is a critical value in determining the absolute configuration; a value close to zero for the correct enantiomer indicates a high level of confidence in the assignment. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (S)-1-(Anthracen-9-yl)ethanamine?

- Methodology : The compound can be synthesized via condensation reactions between anthracene aldehydes and chiral amines. For example, 9-anthraldehyde derivatives react with enantiomerically pure ethanamine precursors under optimized conditions (e.g., THF or DMF solvents, palladium-catalyzed cross-coupling). Purification typically involves recrystallization or column chromatography to isolate the enantiomer .

- Key Considerations : Reaction conditions (temperature, catalyst loading) must be tailored to minimize racemization and maximize yield. Chiral resolution techniques, such as diastereomeric salt formation, may be required post-synthesis .

Q. How is the enantiomeric purity of (S)-1-(Anthracen-9-yl)ethanamine validated experimentally?

- Methodology : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is widely used. Alternatively, single-crystal X-ray diffraction (SCXRD) provides definitive proof of absolute configuration. For SCXRD, data collection at low temperatures (e.g., 100 K) enhances resolution, and refinement using SHELXL ensures accuracy .

- Data Interpretation : Compare retention times (HPLC) or Flack parameters (SCXRD) with standards. Purity ≥98% is typical for research-grade material.

Q. What spectroscopic techniques are critical for characterizing (S)-1-(Anthracen-9-yl)ethanamine?

- Methodology :

- NMR : ¹H/¹³C NMR confirms regiochemistry and detects impurities. Anthracene protons appear as distinct aromatic multiplets (δ 7.5–8.5 ppm).

- IR : Stretching vibrations for NH₂ (~3350 cm⁻¹) and C-N (~1250 cm⁻¹) validate the amine group.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state packing of (S)-1-(Anthracen-9-yl)ethanamine derivatives?

- Methodology : SCXRD combined with Hirshfeld surface analysis and PIXEL software quantifies intermolecular forces (e.g., π-π stacking, hydrogen bonds). For example, anthracene moieties often form face-to-face π-stacks (3.5–4.0 Å spacing), while NH₂ groups participate in hydrogen bonding with adjacent molecules .

- Applications : Understanding packing behavior aids in designing materials with tailored photophysical properties (e.g., organic semiconductors) .

Q. What computational approaches are used to predict the electronic properties of (S)-1-(Anthracen-9-yl)ethanamine?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model frontier molecular orbitals (HOMO/LUMO), charge distribution, and UV-Vis absorption spectra. Solvent effects (e.g., PCM model) improve agreement with experimental data .

- Case Study : Anthracene-based chalcones exhibit redshifted absorption due to extended conjugation; similar principles apply to ethanamine derivatives .

Q. How can the photoluminescence quantum yield (PLQY) of (S)-1-(Anthracen-9-yl)ethanamine be optimized for optoelectronic applications?

- Methodology :

- Synthetic Tuning : Introduce electron-donating/withdrawing substituents to anthracene to modulate HOMO-LUMO gaps.

- Device Fabrication : Embed the compound in a host matrix (e.g., PMMA) to reduce aggregation-induced quenching. PLQY is measured using an integrating sphere coupled to a spectrofluorometer .

Safety and Handling

Q. What safety protocols are essential when handling (S)-1-(Anthracen-9-yl)ethanamine in the laboratory?

- Guidelines :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation of dust/aerosols.

- Storage : Store in amber vials at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation. Light-sensitive compounds degrade rapidly if exposed .

- Disposal : Follow EPA guidelines for amine-containing hazardous waste. Neutralize with dilute HCl before disposal .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported crystallographic data for anthracene derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.